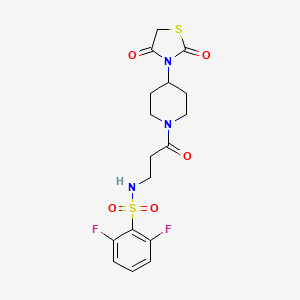
N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H19F2N3O5S2 and its molecular weight is 447.47. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- This compound has been utilized in the synthesis and characterization of various derivatives with potential therapeutic applications. For example, Ş. Küçükgüzel et al. (2013) synthesized a series of novel derivatives for potential use as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives displayed varied biological activities and low gastric toxicity, suggesting their potential for therapeutic development (Ş. Küçükgüzel et al., 2013).
Antimicrobial Studies
- N. Patel and S. N. Agravat (2007, 2008) conducted studies on new pyridine derivatives, including this compound, for their antibacterial and antifungal activities. These studies suggest that such compounds could be effective in combating various microbial infections (N. Patel & S. N. Agravat, 2007), (N. Patel & S. N. Agravat, 2008).
Corrosion Inhibition
- S. Kaya et al. (2016) explored the use of piperidine derivatives, including this compound, in the inhibition of iron corrosion. Their study involving quantum chemical calculations and molecular dynamics simulations showed that these derivatives can be effective corrosion inhibitors, suggesting applications in material science and engineering (S. Kaya et al., 2016).
Structural and Medicinal Chemistry
- Research by Tomasz Pawlak et al. (2021) into the structural characterization of related compounds highlights the significance of such compounds in medicinal chemistry, particularly in the development of drugs for dementia treatment (T. Pawlak et al., 2021).
Antiallergic Agents
- S. Shigenaga et al. (1993) synthesized derivatives for potential use as antiallergic agents, indicating the broad scope of applications for these compounds in pharmaceutical research (S. Shigenaga et al., 1993).
properties
IUPAC Name |
N-[3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidin-1-yl]-3-oxopropyl]-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O5S2/c18-12-2-1-3-13(19)16(12)29(26,27)20-7-4-14(23)21-8-5-11(6-9-21)22-15(24)10-28-17(22)25/h1-3,11,20H,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMMICZRZYLUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCNS(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2677713.png)

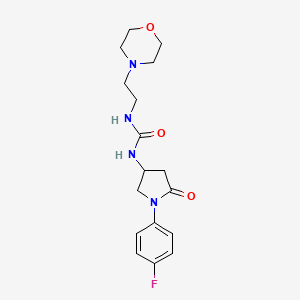
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2677719.png)
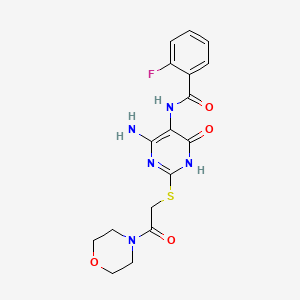
![3,4,5-trimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2677723.png)


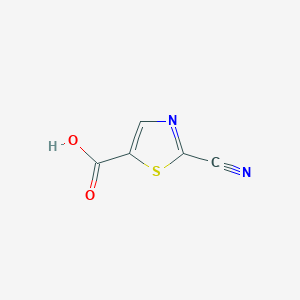

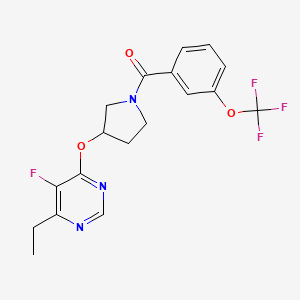
![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B2677731.png)
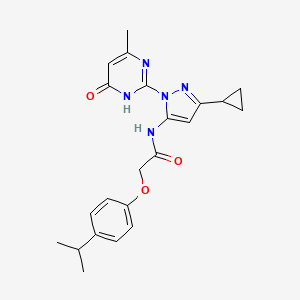
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2677735.png)